Itx5061

Overview

Description

ITX-5061 is a small-molecule compound known for its role as a scavenger receptor B1 antagonist. It has been studied extensively for its potential in treating hepatitis C virus infections by inhibiting the virus’s entry into liver cells . ITX-5061 has also shown promise in increasing high-density lipoprotein levels in animal and human studies .

Scientific Research Applications

ITX-5061 has a wide range of scientific research applications, including:

Chemistry: ITX-5061 is used as a tool compound to study the scavenger receptor B1 pathway and its role in lipid metabolism.

Biology: The compound is used to investigate the mechanisms of hepatitis C virus entry into liver cells and to develop new antiviral therapies.

Medicine: ITX-5061 has been studied in clinical trials for its potential to treat hepatitis C virus infections and to increase high-density lipoprotein levels in patients.

Industry: The compound is used in the development of new therapeutic agents targeting the scavenger receptor B1 pathway

Mechanism of Action

ITX-5061 exerts its effects by antagonizing the scavenger receptor B1, a protein involved in lipid metabolism and hepatitis C virus entry into liver cells. By inhibiting this receptor, ITX-5061 prevents the virus from entering and infecting liver cells, thereby reducing viral replication and spread. The compound also promotes the increase of high-density lipoprotein levels by modulating the scavenger receptor B1 pathway .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

ITX5061 interacts with the scavenger receptor B1 (SR-B1), a transmembrane protein found in numerous cell types, including the liver . In vitro, this compound differentially binds to SR-B1 expressing cells and specifically inhibits the binding of soluble HCV E2 .

Cellular Effects

This compound impedes HCV replication by inhibiting the entry of the virus into cells . This effect is achieved through the inhibition of SR-B1, which is involved in HCV entry .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an antagonist of SR-B1 . By binding to SR-B1, this compound inhibits the interaction between this receptor and the HCV E2 protein, thereby preventing the entry of the virus into cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in phase 1 clinical trials in HCV-infected humans

Dosage Effects in Animal Models

In animal models, treatment with this compound resulted in a 50% increase in HDL-C levels compared to baseline . The effects of different dosages of this compound in animal models have not been fully explored .

Metabolic Pathways

Given its role as an antagonist of SR-B1, it may influence lipid metabolism, as SR-B1 is known to play a role in the uptake of lipids into cells .

Subcellular Localization

Given its interaction with SR-B1, a transmembrane protein, it is likely that this compound interacts with cellular membranes

Preparation Methods

The synthesis of ITX-5061 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for ITX-5061 are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

ITX-5061 undergoes various chemical reactions, including:

Oxidation: ITX-5061 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: ITX-5061 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions.

Comparison with Similar Compounds

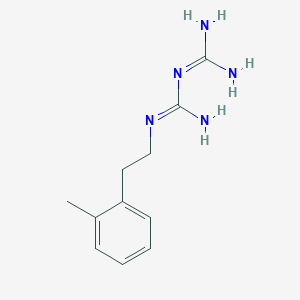

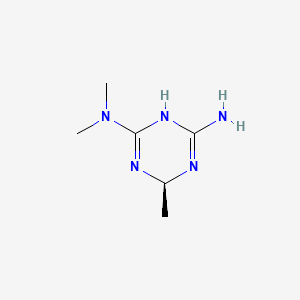

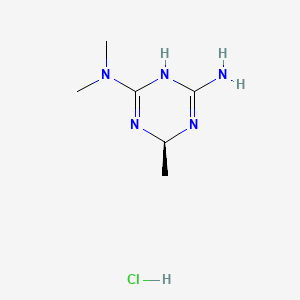

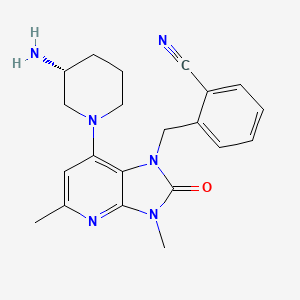

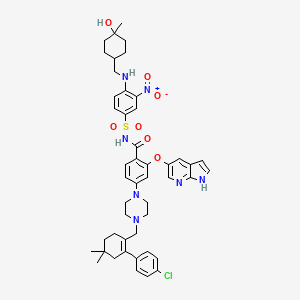

ITX-5061 is unique in its dual role as a scavenger receptor B1 antagonist and a type II inhibitor of p38 mitogen-activated protein kinase. Similar compounds include:

properties

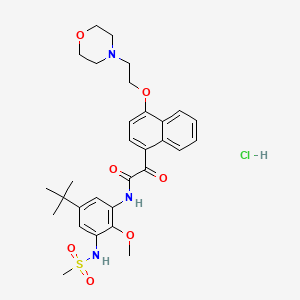

IUPAC Name |

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJBYYMEBOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

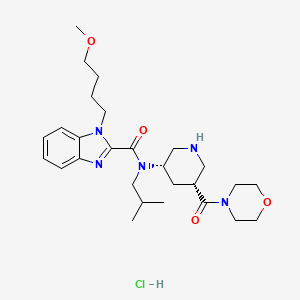

KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. p38 MAP kinase is a key component of the signaling pathway that regulates the body's production of inflammatory mediators, including TNFα and IL-1 beta. It has been demonstrated to be truly disease-modifying: it stops the destruction of joint tissue that is the underlying disease pathology in rheumatoid arthritis. | |

| Record name | KC706 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1252679-52-9 | |

| Record name | ITX 5061 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ITX-5061 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does ITX5061 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of the scavenger receptor class B type I (SR-BI). [, , ] This receptor plays a crucial role in the uptake of high-density lipoprotein cholesterol (HDL-C) by the liver. [] By inhibiting SR-BI, this compound reduces the hepatic uptake of HDL-C, leading to increased HDL-C and apolipoprotein A-I (apoA-I) levels in the plasma. [] Additionally, this compound has been shown to block the entry of the hepatitis C virus (HCV) into hepatocytes by interfering with SR-BI-mediated viral entry. [, , ]

Q2: What is the impact of this compound on HCV infection after liver transplantation?

A2: Studies indicate that this compound can reduce plasma HCV RNA levels following liver transplantation, particularly in patients infected with genotype 1 HCV. [, ] While it may not completely prevent HCV infection of the graft, this compound appears to slow down viral evolution, suggesting a potential role in combination therapy. []

Q3: Are there any pre-clinical studies demonstrating the potential of this compound in cancer treatment?

A3: Research suggests that this compound might be beneficial in treating castration-resistant prostate cancer (CRPC) characterized by Sprouty2 (SPRY2) deficiency. [, ] SPRY2-deficient CRPC relies on cholesterol uptake for androgen biosynthesis, and this compound, by blocking SRB1-mediated cholesterol uptake, showed efficacy in reducing treatment resistance in pre-clinical models. [, ]

Q4: What is known about the safety and tolerability of this compound in humans?

A4: Clinical trials investigating this compound in HCV-infected patients have demonstrated that the drug is generally safe and well-tolerated when administered orally at a dose of 150 mg/day for up to 28 days. [, ]

Q5: Are there any other potential therapeutic applications of this compound being explored?

A5: Beyond HCV infection and CRPC, the potential of this compound as a therapeutic agent for other conditions remains an area of active research. The role of SR-BI in various physiological and pathological processes suggests that targeting this receptor with this compound could have broader therapeutic implications.

Q6: What are the limitations of using this compound as a standalone therapy for HCV infection?

A6: While this compound shows promise in reducing viral load and evolution, research suggests that combining it with HCV replication inhibitors might be necessary for optimal efficacy. [] This is likely due to the presence of extrahepatic HCV reservoirs that contribute to viral persistence. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)